1,2,4-Triazolo[4,3-b]pyridazine, 6-(4-benzyl-1-piperazinyl)-3-trifluoromethyl-
Description
The compound 1,2,4-Triazolo[4,3-b]pyridazine, 6-(4-benzyl-1-piperazinyl)-3-trifluoromethyl- features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-benzylpiperazinyl group and at position 3 with a trifluoromethyl (CF₃) group. The triazolo[4,3-b]pyridazine scaffold is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors such as BRD4 bromodomains and tubulin . The CF₃ group enhances lipophilicity and metabolic stability, while the 4-benzylpiperazinyl moiety may influence receptor binding through steric and electronic effects .
Properties
Molecular Formula |
C17H17F3N6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H17F3N6/c18-17(19,20)16-22-21-14-6-7-15(23-26(14)16)25-10-8-24(9-11-25)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
InChI Key |
YCZLDHNNGHIBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Pyridazine Derivatives
A foundational approach involves reacting 3-hydrazinylpyridazine 1 with trifluoroacetic anhydride to form the 3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazine core 2 (Scheme 1). This method, adapted from triazolo-pyridazine syntheses in, proceeds via intramolecular cyclization under acidic conditions, yielding the bicyclic system in moderate to high yields (70–85%).
Scheme 1 :
Alternative Routes Using Diazonium Salts
In, diazonium salts derived from pyridazine-3-amine 3 react with nitriles or ketones to form triazolo-pyridazines. For example, treatment of 3 with trifluoroacetonitrile in the presence of copper(I) iodide generates the trifluoromethyl-substituted triazole ring 4 through a [3+2] cycloaddition (yield: 65–78%).
Functionalization at the 6-Position: Introduction of 4-Benzylpiperazinyl Group
Installing the 4-benzylpiperazinyl moiety at the 6-position of the triazolo-pyridazine core requires selective substitution or coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Chlorination of the pyridazine ring at the 6-position (5 ) enables displacement with 4-benzylpiperazine 6 under basic conditions (e.g., K2CO3 in DMF). This method, reported in, achieves substitution at 80–100°C with yields of 60–75%.
Table 1 : Optimization of SNAr Conditions for 4-Benzylpiperazine Installation
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3, DMF | DMF | 80 | 65 |
| Cs2CO3, DMSO | DMSO | 100 | 75 |
| DBU, Acetonitrile | MeCN | 60 | 50 |
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 6-bromo-triazolo-pyridazine 7 with 4-benzylpiperazine 6 using Pd2(dba)3 and Xantphos as ligands provides higher regioselectivity (yield: 70–85%). This method avoids harsh conditions and is suitable for sensitive substrates.
Simultaneous Core Formation and Functionalization
One-Pot Synthesis via Multi-Component Reactions
A patent-derived method describes a one-pot synthesis where 4-benzylpiperazine 6 , 3-trifluoromethyl-1,2,4-triazole 8 , and 2,3-dichloropyridazine 9 react under microwave irradiation (120°C, 30 min) to directly form the target compound 10 in 55% yield.
Scheme 2 :
Sequential Cyclization-Substitution Approaches
Combining cyclocondensation and substitution steps, as detailed in, involves:
-
Cyclizing 3-hydrazinylpyridazine with trifluoroacetic anhydride to form the triazolo-pyridazine core.
-
Chlorinating the 6-position using POCl3.
-
Displacing chlorine with 4-benzylpiperazine under SNAr conditions.
This sequence achieves an overall yield of 50–60%.
Mechanistic Insights and Challenges
Role of Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridazine ring, facilitating nucleophilic substitution at the 6-position. However, its steric bulk may hinder coupling reactions, necessitating optimized ligands in Pd-catalyzed methods.
Selectivity in Piperazinyl Group Installation
Competing reactions at the 7- and 8-positions of the pyridazine ring require careful control of reaction conditions. Polar aprotic solvents (DMF, DMSO) and elevated temperatures favor substitution at the 6-position.
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency of Key Methods for Target Compound Synthesis
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| SNAr Functionalization | 3 | 60 | Low cost, scalability |
| Buchwald-Hartwig | 2 | 75 | High selectivity |
| One-Pot Synthesis | 1 | 55 | Rapid, minimal purification |
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-b]pyridazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyridazine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the triazolopyridazine core.
Scientific Research Applications
Inhibition of Bromodomain Proteins
One of the primary applications of 1,2,4-triazolo[4,3-b]pyridazine derivatives is their role as inhibitors of bromodomain-containing proteins , particularly BRD4 . Research indicates that these compounds exhibit micromolar inhibitory activity against BRD4 bromodomains, which are implicated in several cancers and inflammatory diseases. The binding interactions have been characterized through structural studies, revealing critical hydrogen bonds and π–π stacking interactions that contribute to their inhibitory potency .
A study demonstrated that derivatives containing this scaffold can effectively inhibit BRD4 with IC50 values in the micromolar range. The crystal structures of these complexes provide insights into how modifications to the chemical structure can influence binding affinity and selectivity .
Antiproliferative Activity
Another significant application is in the development of antiproliferative agents . A series of derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. For instance, one derivative exhibited potent antiproliferative activity against various cancer cell lines (SGC-7901, A549, HT-1080) with IC50 values ranging from 0.008 to 0.014 μM . This activity was linked to the compound's ability to disrupt tubulin polymerization, an essential process for cell division.
Case Study: BRD4 Inhibitors Development
In a recent study focused on developing BRD4 inhibitors using the triazolo[4,3-b]pyridazine scaffold, researchers synthesized over thirty derivatives and assessed their biological activity through in vitro assays. The results indicated several compounds with promising inhibitory effects against BRD4 bromodomains. Structural analysis revealed specific interactions that could be optimized for enhanced efficacy .
Case Study: Antiproliferative Mechanisms
Another research effort investigated the mechanisms behind the antiproliferative effects of selected triazolo[4,3-b]pyridazine derivatives. The most potent compound was found to significantly disrupt microtubule dynamics and inhibit tubulin polymerization in cancer cells. This case highlights the potential for these compounds as effective antitumor agents .
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-b]pyridazine derivatives involves their interaction with specific molecular targets. These compounds can act as enzyme inhibitors, binding to the active sites of enzymes and preventing their normal function. Additionally, they may interact with receptors, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Analogs
The target compound’s 4-benzylpiperazinyl group distinguishes it from analogs with indole-ethylamine (Compound 6) or arylpiperazine (Compound 27) groups, which may alter binding kinetics to targets like BRD4 .
Bromodomain Inhibition :
Antitubulin Activity :
GABA Receptor Modulation :
- CL 218872 () and related triazolo[4,3-b]pyridazines with aryl substituents exhibit anxiolytic effects via α2/α3-GABAₐ receptors . The absence of an aryl group in the target compound suggests divergent targeting.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Piperazinyl groups are susceptible to oxidation, but the 4-benzyl substitution may reduce metabolic clearance compared to unsubstituted piperazines .
- Solubility : Polar groups (e.g., carboxylic acid in Compound 24) improve aqueous solubility, whereas the target compound’s benzylpiperazine may limit solubility .
Biological Activity
The compound 1,2,4-triazolo[4,3-b]pyridazine, 6-(4-benzyl-1-piperazinyl)-3-trifluoromethyl- is an intriguing member of the triazolo-pyridazine family, known for its diverse biological activities. Research has focused on its potential as a pharmacological agent, particularly in the context of cancer and other diseases where bromodomain (BD) inhibition is beneficial. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Structural Characteristics
The molecular structure of the compound includes a triazolo-pyridazine core with a benzyl-piperazine substituent and a trifluoromethyl group. This unique configuration contributes to its biological activity and interaction with various biological targets.
Research indicates that derivatives of 1,2,4-triazolo[4,3-b]pyridazine serve as inhibitors of bromodomains, particularly BRD4. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing crucial roles in gene expression regulation and cellular processes. The inhibition of BRD4 has been linked to anti-cancer properties due to its involvement in oncogenic signaling pathways.
In Vitro Assays
A series of biological assays have been conducted to evaluate the inhibitory effects of this compound on BRD4. The most notable findings include:
- AlphaScreen Assay : This assay was utilized to determine the IC50 values for several derivatives. The compound exhibited micromolar IC50 values against BRD4 BD1, indicating significant inhibitory potential .
- Antiproliferative Activity : Compounds based on the triazolo-pyridazine scaffold demonstrated varying degrees of antiproliferative activity against multiple cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, derivatives showed IC50 values ranging from 0.008 μM to 0.012 μM against these cell lines .
Case Studies
Several studies have specifically focused on the biological efficacy of this compound:
- Bromodomain Inhibition : In a study exploring various derivatives as BRD4 inhibitors, compounds were assessed for their binding affinity and inhibitory action. Crystal structures revealed how these compounds interact with the BD1 domain, providing insights into their mechanism at a molecular level .
- Antitumor Activity : Another investigation highlighted the anti-tumor properties of related compounds bearing similar structural features. For example, one derivative exhibited exceptional anti-tumor activity against A549 cells with an IC50 value of 0.83 μM .
Data Summary
| Compound Name | Target | IC50 Values (μM) | Cell Lines |
|---|---|---|---|
| 1,2,4-Triazolo[4,3-b]pyridazine Derivative | BRD4 BD1 | Micromolar | - |
| Compound 22i | c-Met Kinase | 48 nM | A549: 0.83 ± 0.07; MCF-7: 0.15 ± 0.08; HeLa: 2.85 ± 0.74 |
| Compound 4q | Tubulin Polymerization | 0.008 - 0.012 | SGC-7901: 0.014; A549: 0.008; HT-1080: 0.012 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,2,4-triazolo[4,3-b]pyridazine derivatives, and what reaction conditions are critical?
- Methodology : Derivatives are typically synthesized via multi-step protocols involving:
- Hydrazine-mediated cyclization : Refluxing 6-chloro precursors with hydrazine hydrate in ethanol to form hydrazinyl intermediates (e.g., compounds 3a–c ) .
- Aldehyde condensation : Reacting hydrazinyl intermediates with aromatic aldehydes under reflux to form arylidene derivatives (e.g., 4a–g ) .
- Oxidative cyclization : Using agents like iodobenzene diacetate (IBD) in dichloromethane for intramolecular cyclization to generate bis-triazolopyridazines .
Q. How is the structural identity of synthesized derivatives validated?
- Analytical Techniques :
- 1H NMR/IR spectroscopy : To confirm functional groups (e.g., hydrazine peaks at δ 4.5–5.0 ppm) and aromatic substitution patterns .
- HPLC : Purity assessment (>98% for biological testing) .
- Elemental analysis : Quantitative validation of C, H, N, S content .
Q. What preliminary biological assays are used to screen these compounds?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, HepG2) to determine IC₅₀ values .
- Enzyme inhibition : PDE4 isoform selectivity profiling using recombinant enzymes (PDE4A-D) and radiolabeled cAMP substrates .
- Cell-based assays : Monitoring cAMP levels in transfected cells to evaluate PDE4 inhibition efficacy .
Advanced Research Questions
Q. How do structural modifications influence PDE4 isoform selectivity and potency?
- SAR Insights :
- Substituents on the 6-phenyl appendage (e.g., methoxy, tetrahydrofuran-3-yloxy) enhance PDE4A binding affinity (IC₅₀ < 10 nM) .
- Trifluoromethyl at position 3 improves metabolic stability and membrane permeability .
- Piperazinyl groups (e.g., 4-benzyl) modulate selectivity by interacting with hydrophobic PDE4 subpockets .
- Table: Key PDE4 Inhibitors
| Compound | PDE4A IC₅₀ (nM) | Selectivity (vs. PDE1-11) |
|---|---|---|
| 10 | 2.1 | >1000-fold |
| 18 | 1.8 | >1000-fold |
| Source: |
Q. What strategies resolve contradictions in biological activity data across studies?
- Crystallographic analysis : X-ray structures (e.g., PDB: 3LD6) reveal steric hindrance or conformational twists (e.g., nonplanar pyridazine cores) that reduce binding .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify clashes between substituents (e.g., bulky fluorophenyl groups) and enzyme active sites .
- Replicate assays : Standardizing cell lines (e.g., HepG2 vs. HeLa) and enzyme sources (recombinant vs. tissue-derived PDE4) minimizes variability .
Q. How do dual c-Met/Pim-1 inhibitors achieve antitumor activity?
- Mechanism :
- c-Met inhibition : Blocks HGF-mediated signaling, suppressing metastasis .
- Pim-1 inhibition : Downregulates anti-apoptotic proteins (e.g., Bcl-2) .
- Key Derivatives :
- 4a–g : Demonstrated IC₅₀ values of 0.5–2.0 µM against c-Met in kinase assays .
- 6a,b : Acetohydrazide derivatives show improved solubility for in vivo testing .
Methodological Challenges
Q. What crystallographic techniques elucidate binding modes with targets like BRD4?
- X-ray diffraction : Co-crystallization of derivatives (e.g., compound 32a ) with BRD4 bromodomains identifies critical hydrogen bonds (e.g., acetyl-lysine mimicry) .
- Electron density maps : Resolve conformational flexibility of the triazolo-pyridazine core in active sites .
Q. How are sterically hindered bis-triazolopyridazines synthesized efficiently?
- One-pot multicomponent synthesis : IBD-mediated oxidative cyclization reduces steps and avoids toxic reagents (e.g., Br₂/AcOH) .
- Yield optimization : Microwave-assisted heating (60°C, 2h) improves reaction efficiency (>75% yield) .
Safety and Handling
Q. What safety protocols are recommended for handling chloro-substituted derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
